molecular formula C13H16FNO2S B12237422 2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one

2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one

Cat. No.: B12237422
M. Wt: 269.34 g/mol
InChI Key: APHUWDSEURJLJX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one is a synthetic organic compound that features a fluorophenoxy group and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol and thiomorpholine.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the reaction.

    Reaction Steps: The key steps involve the nucleophilic substitution of the fluorophenol with thiomorpholine, followed by the formation of the propanone moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, optimized reaction conditions, and purification techniques such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The fluorophenoxy group and thiomorpholine ring may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one
  • 2-(2-Bromophenoxy)-1-(thiomorpholin-4-yl)propan-1-one
  • 2-(2-Methylphenoxy)-1-(thiomorpholin-4-yl)propan-1-one

Uniqueness

2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C13H16FNO2S

Molecular Weight

269.34 g/mol

IUPAC Name

2-(2-fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one

InChI

InChI=1S/C13H16FNO2S/c1-10(13(16)15-6-8-18-9-7-15)17-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3

InChI Key

APHUWDSEURJLJX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCSCC1)OC2=CC=CC=C2F

Origin of Product

United States

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